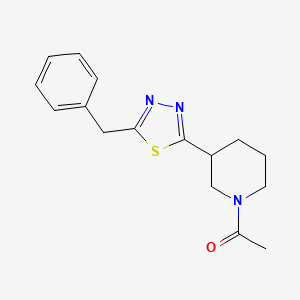

1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)pipéridin-1-yl)éthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Applications De Recherche Scientifique

1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells . Additionally, it has been investigated for its antimicrobial and antioxidant properties . In the industrial sector, thiadiazole derivatives are used in the development of new materials and as corrosion inhibitors .

Mécanisme D'action

Target of Action

Similar compounds have been shown to have anticancer properties . These compounds are often designed and synthesized as analogs of known anticancer drugs .

Mode of Action

It is suggested that similar compounds interact with their targets to prevent the proliferation of cancer cells . In particular, some derivatives have shown promising activities, especially against HeLa cancer cells .

Biochemical Pathways

Similar compounds have been shown to induce apoptotic cell death in cancer cells and block the cell cycle at the sub-g1 phase .

Pharmacokinetics

It is noted that the liposolubility of the sulfur atom in similar heterocyclic systems has a positive effect on the biological activity and pharmacokinetic properties of such compounds .

Result of Action

Similar compounds have been shown to significantly prevent the proliferation of tested cancer cells .

Action Environment

It is known that the efficacy of similar compounds can be influenced by various factors, including the specific type of cancer cells they are tested against .

Analyse Biochimique

Biochemical Properties

It is known that thiadiazole derivatives have shown a broad range of biological activities due to their mesoionic nature and liposolubility which are attributed to the presence of sulfur atom . This suggests that 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

In vitro cytotoxicity effects of synthesized compounds similar to 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone were evaluated against different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines . The results showed that most of the compounds significantly prevented the proliferation of tested cancer cells .

Molecular Mechanism

In silico docking study confirmed the binding of a prototype compound to the active site of VEGFR-2 , suggesting that 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone might exert its effects at the molecular level through similar interactions.

Méthodes De Préparation

The synthesis of 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone involves several stepsThe reaction conditions typically involve the use of reagents such as hydrazonoyl halides, alkyl carbothioates, and triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Comparaison Avec Des Composés Similaires

1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone can be compared with other thiadiazole derivatives, such as 5-benzyl-1,3,4-thiadiazole and benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) . These compounds share similar structural features but may differ in their biological activities and applications. For example, 5-benzyl-1,3,4-thiadiazole derivatives have been studied as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease , while benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) derivatives have been investigated for their electronic properties and potential use in organic electronics .

Activité Biologique

1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a novel compound belonging to the class of thiadiazole derivatives. Thiadiazoles are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a thiadiazole moiety, which is known for its pharmacological significance. The presence of the benzyl group enhances its lipophilicity, potentially improving its bioavailability. The following table summarizes the structural characteristics and notable features of the compound:

| Property | Details |

|---|---|

| IUPAC Name | 1-(3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone |

| Molecular Formula | C16H19N3OS |

| Molecular Weight | 303.40 g/mol |

| Chemical Groups | Thiadiazole, Piperidine, Ketone |

The biological activity of 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is attributed to its interaction with various molecular targets. The thiadiazole ring can modulate enzyme activity or receptor functions, while the piperidine component may enhance binding affinity to biological targets. This dual functionality suggests a multifaceted mechanism of action that warrants further investigation.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The anticancer potential of 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone has been evaluated in vitro against human cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 25.0 | |

| HeLa (Cervical Cancer) | 30.5 | |

| A549 (Lung Cancer) | 20.0 |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone has demonstrated efficacy against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 10 µg/mL |

This antimicrobial activity highlights its potential application in treating infections caused by resistant strains.

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have also been explored. In vitro studies indicate that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:

These findings suggest that the compound may be useful in developing treatments for inflammatory diseases.

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiadiazole derivatives similar to 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone:

- Study on Anticancer Effects : A study published in Frontiers in Chemistry demonstrated that a series of thiadiazole derivatives showed promising anticancer activity through apoptosis induction in cancer cells .

- Antimicrobial Efficacy Research : Research highlighted in MDPI indicated that certain thiadiazole compounds exhibited potent antibacterial and antifungal activities against clinical isolates .

Propriétés

IUPAC Name |

1-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-12(20)19-9-5-8-14(11-19)16-18-17-15(21-16)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNSOXMXZPAALQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C2=NN=C(S2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.